[(2-Phenylmethoxybenzoyl)amino]thiourea
Description
Properties
IUPAC Name |
[(2-phenylmethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-15(21)18-17-14(19)12-8-4-5-9-13(12)20-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,19)(H3,16,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWPTBUJRQBAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylmethoxybenzoyl)amino]thiourea typically involves the reaction of 2-(benzyloxy)benzoic acid with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran (THF) and may require heating to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylmethoxybenzoyl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can react with the hydrazinecarbothioamide group under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation yields benzaldehyde or benzoic acid.
Reduction: Reduction of the benzoyl group produces benzyl alcohol.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
[(2-Phenylmethoxybenzoyl)amino]thiourea has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-Phenylmethoxybenzoyl)amino]thiourea involves its interaction with molecular targets such as enzymes or receptors. The benzoyl and benzyloxy groups can facilitate binding to active sites, while the hydrazinecarbothioamide moiety can participate in hydrogen bonding and other interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzyloxy)benzoic acid: Shares the benzyloxy and benzoyl groups but lacks the hydrazinecarbothioamide moiety.
Hydrazinecarbothioamide: Contains the hydrazinecarbothioamide group but lacks the benzoyl and benzyloxy groups.
Benzoylhydrazine: Contains the benzoyl and hydrazine groups but lacks the benzyloxy group.
Uniqueness
[(2-Phenylmethoxybenzoyl)amino]thiourea is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzyloxy and hydrazinecarbothioamide moieties allows for diverse interactions and applications that are not possible with simpler analogs.
Q & A
Q. What are the optimal synthetic routes for [(2-Phenylmethoxybenzoyl)amino]thiourea, and how do reaction conditions influence yield?
The synthesis typically involves coupling 2-phenylmethoxybenzoyl chloride with thiourea derivatives under controlled conditions. Key steps include:
- Reagent selection : Use of tert-butyl isothiocyanate or benzoyl isothiocyanate as coupling agents .
- Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 60–80°C improve reactivity, while lower temperatures reduce side reactions like hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
Q. How can researchers validate the biological activity of this compound against specific targets?
- In vitro assays : Use enzyme inhibition assays (e.g., HIV-1 protease) with IC50 determination via fluorescence quenching .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7) at 10–100 µM concentrations, with viability thresholds <20% indicating potent activity .
- Binding studies : Fluorescence titration or surface plasmon resonance (SPR) to quantify interactions with biological targets like DNA or proteins .
Q. What spectroscopic and analytical methods are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzoyl vs. phenylmethoxy groups) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 327.12) .
- X-ray crystallography : Resolves steric effects of the 2-phenylmethoxy group on thiourea conformation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the compound’s thermal stability and decomposition pathways?
- Thermogravimetric analysis (TGA) : Quantify decomposition steps (e.g., 126–150°C for thiourea sulfone formation) .
- Kinetic modeling : Apply the Johnson-Mehl-Avrami equation to determine activation energy (E = 85–120 kJ/mol) and decomposition order (n = 2–3) .
- FT-IR monitoring : Track intermediate sulfinic acid formation during thermal degradation .
Q. What experimental designs optimize solvent/pH conditions for selective functionalization of the thiourea group?
- pH-dependent reactivity : At pH 7–9, nucleophilic substitution at the thiourea sulfur dominates; acidic conditions (pH <5) favor oxidation to sulfonic acid derivatives .
- Solvent screening : Use DMSO for oxidation (H2O2/KMnO4) and THF for alkylation (alkyl halides, 50°C) .
- Catalyst selection : Phase-transfer catalysts (e.g., PEG-400) enhance reaction rates in biphasic systems .
Q. How do computational models (e.g., molecular docking) predict binding modes with biological targets?
- Autodock/Vina : Dock the compound into HIV-1 protease (PDB: 1HPV), identifying H-bond interactions between the thiourea NH and Asp25/Asp29 residues .
- MD simulations : Simulate binding stability (10 ns trajectories) to assess entropy-driven vs. enthalpy-driven interactions .
- QSAR studies : Correlate substituent electronegativity (e.g., methoxy vs. nitro groups) with inhibitory activity (R² >0.85) .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Batch variability : Compare synthetic routes (e.g., tert-butyl vs. allyl derivatives) using HPLC purity checks .
- Assay standardization : Normalize cell viability protocols (e.g., ATP-based luminescence vs. MTT) to reduce inter-lab variability .
- Meta-analysis : Pool data from 5+ studies to identify outliers (e.g., IC50 >200 µM in non-polar derivatives) .
Q. What strategies enhance the structure-activity relationship (SAR) for anticancer or antimicrobial applications?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2) at the benzoyl position to boost DNA intercalation .
- Hybrid derivatives : Fuse with indole or benzothiazole moieties to improve membrane permeability (logP <3) .
- Prodrug design : Link to polyethylene glycol (PEG) for controlled release in tumor microenvironments .
Key Data and Methodological Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
